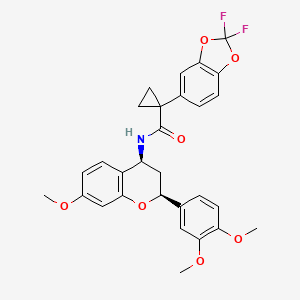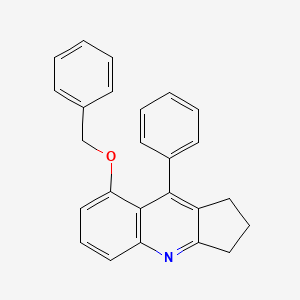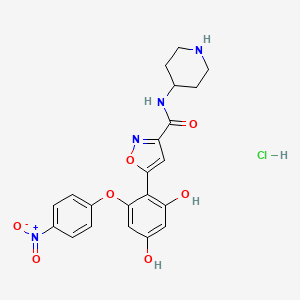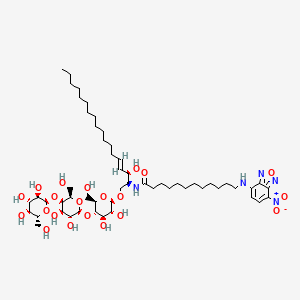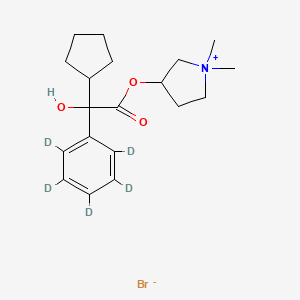
Glycopyrrolate-d5 (bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycopyrrolate-d5 (bromide) is a deuterium-labeled version of glycopyrrolate, a quaternary ammonium compound. It is primarily used as a muscarinic anticholinergic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s behavior in biological systems. Glycopyrrolate itself is known for its use in treating conditions such as chronic obstructive pulmonary disease (COPD), excessive drooling, and as a preoperative medication to reduce salivary, tracheobronchial, and pharyngeal secretions .
準備方法
The synthesis of glycopyrrolate-d5 (bromide) involves the incorporation of deuterium into the glycopyrrolate molecule. One common method includes the reaction of N-methylpyrrolidin-3-ol with deuterated compounds of specific formulas, followed by additional steps to introduce the bromide ion . Industrial production methods often involve micronization to achieve a stable crystalline form suitable for inhalation treatments .
化学反応の分析
Glycopyrrolate-d5 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions under appropriate conditions.
Oxidation and Reduction: While the core structure is relatively stable, certain functional groups may undergo oxidation or reduction under specific conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.
科学的研究の応用
Glycopyrrolate-d5 (bromide) is extensively used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Medical Research: It is used to investigate the efficacy and safety of glycopyrrolate in treating conditions like COPD and excessive drooling.
Chemical Research: The compound serves as a reference standard in analytical chemistry for the development and validation of methods to quantify glycopyrrolate and its impurities.
作用機序
Glycopyrrolate-d5 (bromide) exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces the activity of the parasympathetic nervous system, leading to decreased secretions and relaxation of smooth muscles. The primary molecular targets are the muscarinic receptors located in various tissues, including the respiratory tract, gastrointestinal tract, and salivary glands .
類似化合物との比較
Glycopyrrolate-d5 (bromide) is similar to other muscarinic anticholinergic agents such as atropine and scopolamine. it has several unique features:
Deuterium Labeling: The incorporation of deuterium enhances its utility in pharmacokinetic studies by providing a distinct isotopic signature.
Similar compounds include:
Atropine: A naturally occurring anticholinergic agent used for similar indications but with more central nervous system effects.
Scopolamine: Another anticholinergic agent with broader applications, including motion sickness prevention.
特性
分子式 |
C19H28BrNO3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i3D,4D,5D,8D,9D; |
InChIキー |
VPNYRYCIDCJBOM-HIBBSUKHSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCC2)(C(=O)OC3CC[N+](C3)(C)C)O)[2H])[2H].[Br-] |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


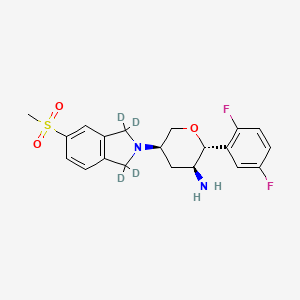


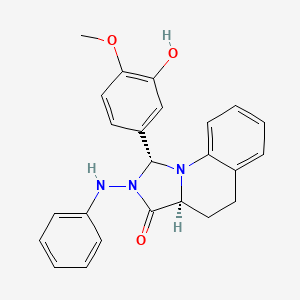

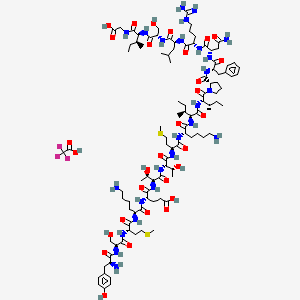
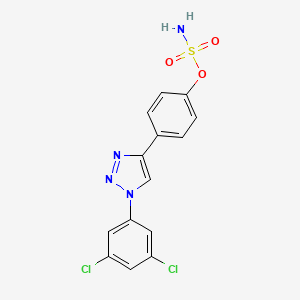
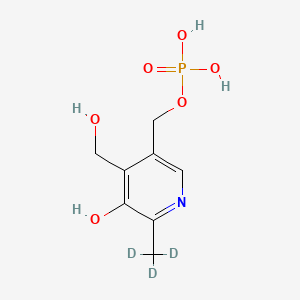
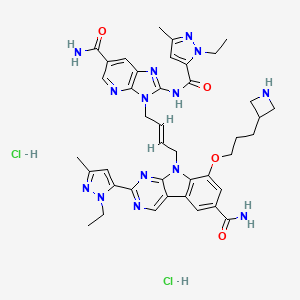
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
